molecular formula C20H18N2O2 B6100193 3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione

货号 B6100193
分子量: 318.4 g/mol
InChI 键: RJFUMUUJPFDMOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione, also known as EFV or Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is commonly used in the treatment of HIV-1 infections. It was first approved by the FDA in 1998 and has since become an important component of antiretroviral therapy (ART) regimens for HIV-positive individuals. The purpose of

科学研究应用

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its efficacy in the treatment of HIV-1 infections. In clinical trials, this compound has been shown to significantly reduce viral load and increase CD4+ T-cell counts in HIV-positive individuals. Additionally, this compound has been investigated for its potential use in the prevention of mother-to-child transmission of HIV-1.

作用机制

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione works by binding to the HIV-1 reverse transcriptase enzyme, specifically at a site located near the active site of the enzyme. This binding prevents the enzyme from converting viral RNA into DNA, thus inhibiting the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a half-life of approximately 52 hours and is primarily metabolized by the liver. It has been associated with several side effects, including central nervous system (CNS) effects such as dizziness, insomnia, and vivid dreams. This compound has also been linked to rash and hepatotoxicity in some patients.

实验室实验的优点和局限性

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione is a useful tool for studying the replication of HIV-1 and the effects of NNRTIs on the virus. However, its use in lab experiments is limited by its potential side effects and the need for specialized equipment and facilities to handle the drug safely.

未来方向

There are several areas of future research that could be explored with 3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione. One potential direction is the development of new NNRTIs with improved efficacy and reduced side effects. Additionally, this compound could be investigated for its potential use in the treatment of other viral infections or as a component of combination therapy for HIV-positive individuals. Finally, the mechanisms of CNS effects associated with this compound could be further elucidated to better understand the drug's overall safety profile.
Conclusion:
This compound is an important component of ART regimens for HIV-positive individuals and has been extensively studied for its efficacy in reducing viral load and increasing CD4+ T-cell counts. Its mechanism of action involves binding to the HIV-1 reverse transcriptase enzyme, and it has been associated with several side effects, including CNS effects and rash. While this compound has limitations in lab experiments, it remains a valuable tool for studying the replication of HIV-1 and the effects of NNRTIs on the virus. Future research directions for this compound include the development of new NNRTIs, investigation of its potential use in other viral infections, and further elucidation of its CNS effects.

合成方法

The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione involves several steps, starting with the reaction of 1-phenyl-2,5-pyrrolidinedione with ethyl chloroformate to form the corresponding carbamate. This intermediate is then treated with sodium hydride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the desired product, this compound. The overall yield of this synthesis method is approximately 10%.

属性

IUPAC Name

3-(1-ethylindol-3-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-2-21-13-17(15-10-6-7-11-18(15)21)16-12-19(23)22(20(16)24)14-8-4-3-5-9-14/h3-11,13,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFUMUUJPFDMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。